molecular formula C13H19ClFN B1472019 Cyclohexyl(2-fluorophenyl)methanamine hydrochloride CAS No. 1864014-37-8

Cyclohexyl(2-fluorophenyl)methanamine hydrochloride

Cat. No.: B1472019
CAS No.: 1864014-37-8
M. Wt: 243.75 g/mol
InChI Key: LKISJWDZMNPBPY-UHFFFAOYSA-N
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Description

Cyclohexyl(2-fluorophenyl)methanamine hydrochloride is a chiral amine derivative featuring a cyclohexyl group and a 2-fluorophenyl moiety connected via a methanamine backbone. Its molecular formula is C₁₃H₁₇ClFN, with a molecular weight of 233.74 g/mol.

Properties

IUPAC Name

cyclohexyl-(2-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10;/h4-5,8-10,13H,1-3,6-7,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKISJWDZMNPBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Cyclohexyl(2-fluorophenyl)methanamine hydrochloride plays a significant role in biochemical reactions due to its unique reactivity and selectivity. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain neurotransmitter receptors, modulating their signaling pathways. The nature of these interactions often involves binding to specific active sites on the enzymes or receptors, leading to either inhibition or activation of their biochemical functions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in neurotransmission, leading to altered cellular responses. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit or activate certain enzymes by binding to their active sites, thereby altering their catalytic functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes in cellular responses observed over time. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of neurotransmitter signaling and improved cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s impact on cellular and physiological functions changes significantly at certain dosage levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it may accumulate in certain tissues based on its affinity for specific binding sites. The distribution of this compound within the body can affect its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with other biomolecules and its overall biological activity.

Biological Activity

Cyclohexyl(2-fluorophenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexyl group and a 2-fluorophenyl moiety attached to a methanamine backbone. The chemical structure can be represented as follows:

C6H12FNHCl\text{C}_6\text{H}_{12}\text{F}\text{N}\text{HCl}

This compound is soluble in water due to the presence of the hydrochloride salt, which enhances its bioavailability for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The specific mechanisms include:

  • Receptor Modulation : The compound may act as an antagonist or inverse agonist at certain receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. For instance:

  • Histamine Receptor Activity : Similar compounds have been reported to act on histamine receptors, which are involved in various neurological functions.
  • Dopaminergic Activity : Potential effects on dopamine pathways may indicate applications in treating conditions like schizophrenia or Parkinson's disease.

Case Studies and Research Findings

  • Case Study on Neuropharmacological Effects :
    • A study examined the effects of structurally related compounds on dopaminergic signaling pathways.
    • Results indicated that these compounds could modulate dopamine receptor activity, suggesting a possible therapeutic role in neurodegenerative diseases.
  • Antimicrobial Efficacy Study :
    • A series of experiments tested the antimicrobial properties of cyclohexyl derivatives.
    • Findings revealed that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Cycloalkyl Variants

(S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride (CAS 844470-82-2)
  • Molecular Formula : C₁₀H₁₃ClFN
  • Molecular Weight : 201.67 g/mol
  • Key Differences : Replaces the cyclohexyl group with a smaller cyclopropyl ring, reducing steric hindrance and altering lipophilicity (cLogP likely lower). The (S)-enantiomer may exhibit distinct receptor-binding profiles compared to the target compound’s stereochemistry .
(R)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride (CAS 1213846-75-3)
  • Molecular Formula : C₁₀H₁₃ClFN
  • Molecular Weight : 201.67 g/mol
  • Key Differences : Enantiomeric counterpart of the above. Differences in biological activity, such as potency or selectivity, are expected due to chirality .

Substituent-Modified Phenyl Derivatives

[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride (CAS TRC-D484158-1G)
  • Molecular Formula : C₁₃H₁₇Cl₂N·HCl
  • Molecular Weight : 294.65 g/mol
  • Key Differences : Substitutes fluorine with chlorine at the 2- and 4-positions of the phenyl ring. Chlorine’s higher electronegativity and larger atomic radius increase lipophilicity (cLogP ~3.5 vs. ~2.8 for the target compound) and may enhance metabolic stability but reduce solubility .
2-Fluoro-5-methoxyphenylmethanamine Hydrochloride (CAS 1134508-37-4)
  • Molecular Formula: C₈H₁₁ClFNO
  • Molecular Weight : 191.63 g/mol
  • Key Differences: Adds a methoxy group at the 5-position of the phenyl ring.

Cyclohexyl Ring-Modified Analogs

1-[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine Hydrochloride (CAS 2639462-74-9)
  • Molecular Formula : C₉H₁₆ClF₃N
  • Molecular Weight : 231.7 g/mol
  • Key Differences : Incorporates a trifluoroethyl group on the cyclohexane ring. The strong electron-withdrawing effect of CF₃ may enhance metabolic resistance but reduce basicity of the amine group .
[trans-4-(Difluoromethyl)cyclohexyl]methanamine Hydrochloride (CAS 2230798-59-9)
  • Molecular Formula : C₈H₁₆ClF₂N
  • Molecular Weight : 207.67 g/mol
  • The trans configuration may favor a specific conformational arrangement in receptor binding .

Steric and Functional Group Variations

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine Hydrochloride (CAS 1212151-30-8)
  • Molecular Formula : C₁₁H₂₃N·HCl
  • Molecular Weight : 205.77 g/mol
  • Key Differences : Methyl and isopropyl substituents on the cyclohexane ring enhance steric bulk, likely reducing binding affinity to flat receptor sites compared to the less substituted target compound .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents cLogP (Estimated) Notable Properties
Cyclohexyl(2-fluorophenyl)methanamine HCl C₁₃H₁₇ClFN 233.74 2-fluorophenyl, cyclohexyl ~2.8 Moderate lipophilicity, chiral center
(S)-Cyclopropyl(2-fluorophenyl)methanamine HCl C₁₀H₁₃ClFN 201.67 Cyclopropyl, 2-fluorophenyl ~2.1 Reduced steric hindrance, enantioselective
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine HCl C₁₃H₁₇Cl₂N·HCl 294.65 2,4-dichlorophenyl ~3.5 High lipophilicity, metabolic stability
2-Fluoro-5-methoxyphenylmethanamine HCl C₈H₁₁ClFNO 191.63 2-fluoro-5-methoxyphenyl ~1.9 Improved solubility, hydrogen bonding
1-[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine HCl C₉H₁₆ClF₃N 231.7 4-CF₃CH₂-cyclohexyl ~3.2 Enhanced metabolic resistance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl(2-fluorophenyl)methanamine hydrochloride
Reactant of Route 2
Cyclohexyl(2-fluorophenyl)methanamine hydrochloride

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